molecular formula C22H26N2O4 B2750022 2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005292-72-7

2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2750022
CAS No.: 1005292-72-7
M. Wt: 382.46
InChI Key: VLZUSUMSWUESKL-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring system, methoxy groups, and a benzamide moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline ring system, followed by the introduction of the methoxy groups and the benzamide moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA). The final product is usually purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and quinoline-based molecules. Compared to these, 2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

Properties

IUPAC Name

2,6-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-12-6-7-15-13-16(10-11-17(15)24)23-21(25)20-18(27-3)8-5-9-19(20)28-4/h5,8-11,13-14H,6-7,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUSUMSWUESKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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